![molecular formula C18H19NO4 B12549773 Pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]- CAS No. 143677-66-1](/img/structure/B12549773.png)
Pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]- is a complex organic compound with the molecular formula C33H29NO6 and a molecular weight of 535.586 g/mol This compound is characterized by the presence of a pentanoic acid moiety linked to a xanthene derivative, which includes an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]- typically involves the reaction of a xanthene derivative with pentanoic acid under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the ester bond between the xanthene derivative and pentanoic acid . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability of production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the xanthene moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .
Scientific Research Applications
Pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]- involves its interaction with specific molecular targets and pathways. The amino group in the xanthene moiety can form hydrogen bonds and interact with various enzymes and receptors, leading to biological effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- **Pentanoic acid, 5-[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-9H-xanthen-2-yl]oxy]-
- Benzenepropanoic acid, 5-[(9H-fluoren-9-ylmethoxy)carbonyl]amino] (4-methoxyphenyl)methyl]-2,4-dimethoxy-
Uniqueness
Pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]- is unique due to its specific structure, which includes an amino group attached to the xanthene moiety. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
Properties
CAS No. |
143677-66-1 |
|---|---|
Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
5-[(9-amino-9H-xanthen-2-yl)oxy]pentanoic acid |
InChI |
InChI=1S/C18H19NO4/c19-18-13-5-1-2-6-15(13)23-16-9-8-12(11-14(16)18)22-10-4-3-7-17(20)21/h1-2,5-6,8-9,11,18H,3-4,7,10,19H2,(H,20,21) |
InChI Key |
MFKHSAIEZWFALN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=C(O2)C=CC(=C3)OCCCCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




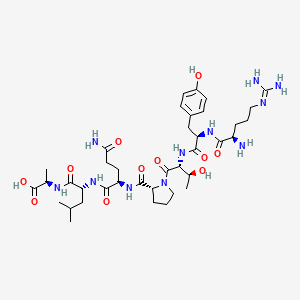
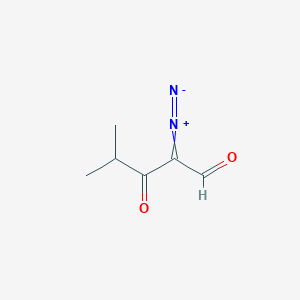

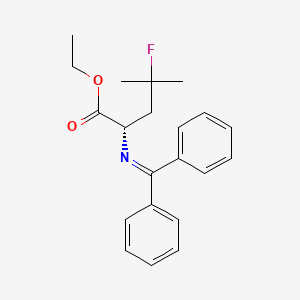
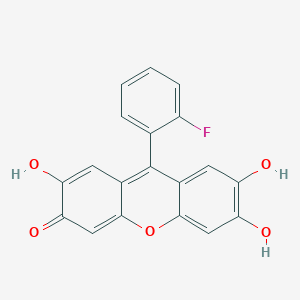
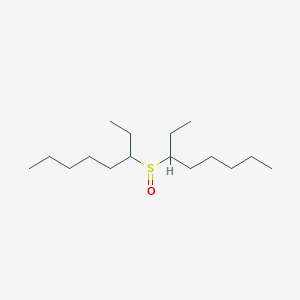
![Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy-](/img/structure/B12549730.png)
![Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-](/img/structure/B12549741.png)
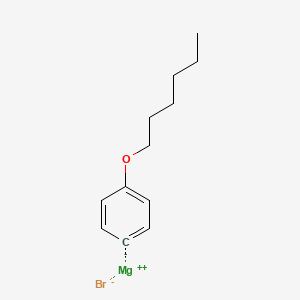
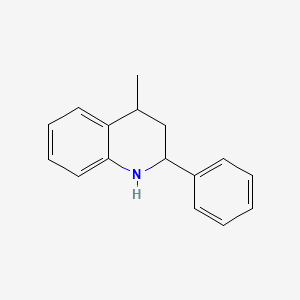

![Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-(trifluoromethyl)-](/img/structure/B12549778.png)
